D-Gulono-1,4-lactone

Catalog No.
S1483096
CAS No.
6322-07-2
M.F
C6H10O6
M. Wt
178.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Gulono-1,4-lactone

CAS Number

6322-07-2

Product Name

D-Gulono-1,4-lactone

IUPAC Name

(3R,4S,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one

Molecular Formula

C6H10O6

Molecular Weight

178.14 g/mol

InChI

InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3+,4-,5+/m1/s1

InChI Key

SXZYCXMUPBBULW-LECHCGJUSA-N

SMILES

C(C(C1C(C(C(=O)O1)O)O)O)O

Synonyms

gulonolactone, gulonolactone, (D)-isomer, gulonolactone, (L)-isomer

Canonical SMILES

C(C(C1C(C(C(=O)O1)O)O)O)O

Isomeric SMILES

C([C@H]([C@H]1[C@H]([C@H](C(=O)O1)O)O)O)O

Vitamin C Precursor:

D-GUL plays a crucial role in understanding vitamin C (L-ascorbic acid) biosynthesis in various organisms. Humans lack the enzyme L-gulono-1,4-lactone oxidase (L-GulLO), which is the final step in synthesizing vitamin C from D-GUL. However, some plants and animals possess this enzyme, allowing them to produce their own vitamin C. Studying D-GUL metabolism in these organisms helps researchers understand the evolution and regulation of vitamin C biosynthesis pathways [].

Plant Ascorbic Acid Synthesis:

Research on D-GUL focuses on its role in plant ascorbic acid (vitamin C) production. Studies have shown that feeding plants D-GUL can increase their vitamin C content. Additionally, researchers have identified and characterized specific enzymes in plants, like AtGulLO3 and AtGulLO5, responsible for converting D-GUL to vitamin C []. These findings hold potential for developing strategies to enhance the vitamin C content of crops.

Organic Chemistry & Synthesis:

D-GUL serves as a valuable starting material in organic synthesis, particularly for generating enantiomerically pure compounds. Its specific stereochemistry makes it ideal for synthesizing various carbohydrates and other complex molecules []. Researchers utilize D-GUL in research involving the development of new drugs, materials, and other applications requiring highly specific molecules.

Understanding Metabolic Pathways:

Studying the metabolism of D-GUL in different organisms can provide valuable insights into various biological processes. Research on D-GUL metabolism can contribute to a broader understanding of carbohydrate metabolism, nutrient transport, and the interplay between different enzymes and pathways within cells []. This knowledge can be essential for developing new drugs, diagnostic tools, and furthering our understanding of human health and disease.

D-Gulono-1,4-lactone, also known as D-gulonic acid γ-lactone, is a six-carbon lactone with the molecular formula C₆H₁₀O₆ and a molecular weight of 178.14 g/mol. It is a cyclic ester derived from D-gulonic acid and plays a significant role in various biochemical processes, particularly in the biosynthesis of ascorbic acid (vitamin C) in certain organisms . The compound is characterized by its unique structure, which includes a lactone ring formed through the intramolecular esterification of the carboxylic acid group and hydroxyl groups.

D-GL itself does not have a well-defined mechanism of action in biological systems. Its primary significance lies in its use as a precursor for other molecules with specific biological functions.

  • No specific data available regarding the toxicity of D-GL.
  • As with most organic compounds, it is recommended to handle D-GL with standard laboratory precautions, including wearing gloves and working in a well-ventilated fume hood.

Please note:

  • The information provided is based on scientific research on D-GL's properties and applications.
  • Further research may be required for a complete understanding of its potential biological effects.

  • Hydrolysis: Under acidic or basic conditions, D-gulono-1,4-lactone can hydrolyze to yield D-gulonic acid.
  • Reduction: The compound can be reduced to form D-gulose, which is another sugar derivative.
  • Oxidation: It can also be oxidized to form various derivatives that may have different biological activities .

D-Gulono-1,4-lactone is primarily noted for its role in the biosynthesis of ascorbic acid. In yeast and some plants, it acts as an intermediate in the pathway that converts glucose into vitamin C. This process involves enzymes that facilitate the conversion of D-gulono-1,4-lactone into L-ascorbate through various steps . Additionally, its antioxidant properties contribute to its biological significance, potentially offering protective effects against oxidative stress.

Several methods exist for synthesizing D-gulono-1,4-lactone:

  • Reduction of D-glucofuranurono-6,3-lactone: This method involves reducing an intermediate derived from glucose to yield D-gulono-1,4-lactone .
  • Acetalation followed by Hydrolysis: The acetalation of hydroxyl groups with long-chain alkyl carbonyl compounds followed by alkaline hydrolysis can also produce this lactone .
  • Enzymatic Synthesis: Some studies suggest enzymatic methods for synthesizing D-gulono-1,4-lactone using specific enzymes that facilitate the conversion from other sugars .

D-Gulono-1,4-lactone has various applications:

  • Nutraceuticals: It is used as a precursor in the synthesis of vitamin C and other health supplements.
  • Chemical Synthesis: The compound serves as a starting material for synthesizing enantiomerically pure compounds and carbohydrates .
  • Research: It is utilized in biochemical studies exploring metabolic pathways related to vitamin C synthesis.

Research has shown that D-gulono-1,4-lactone interacts with various enzymes involved in carbohydrate metabolism. Its role as an intermediate in the biosynthesis of L-ascorbate highlights its importance in metabolic pathways. Furthermore, studies indicate potential interactions with oxidative stress markers and antioxidant enzymes .

D-Gulono-1,4-lactone shares structural similarities with several other lactones and sugar derivatives. Below are some comparable compounds:

Compound NameStructure TypeUnique Features
L-Galactono-1,4-lactoneLactoneDirect precursor to L-ascorbate in certain organisms
D-GuloseSugarCan be derived from D-gulono-1,4-lactone
D-GalactoseSugarStructural isomer; involved in different metabolic pathways
D-MannoseSugarRelated sugar with distinct biological functions

D-Gulono-1,4-lactone's uniqueness lies in its specific role as an intermediate in vitamin C biosynthesis and its distinct chemical properties compared to these similar compounds. Its ability to participate in various metabolic pathways underscores its significance in both natural and synthetic contexts.

Role of L-Gulonolactone Oxidase (GULO) in Vertebrate Vitamin C Biosynthesis

L-Gulonolactone oxidase (GULO; EC 1.1.3.8) catalyzes the terminal step in ascorbic acid biosynthesis by oxidizing D-gulono-1,4-lactone to 2-keto-L-gulono-γ-lactone, which spontaneously isomerizes to ascorbate. This flavin adenine dinucleotide (FAD)-dependent enzyme requires molecular oxygen as an electron acceptor, producing hydrogen peroxide as a byproduct.

Key Features of GULO:

  • Subcellular Localization: In mammals, GULO is membrane-bound in the endoplasmic reticulum, contrasting with plant homologs localized to mitochondria.
  • Genetic Deficiency: Humans and guinea pigs possess a nonfunctional GULO pseudogene due to exonic deletions and frameshift mutations, explaining their inability to synthesize vitamin C.
  • Evolutionary Loss: The GULO gene became nonfunctional in haplorrhine primates ~63 million years ago, coinciding with dietary shifts to fruit-rich nutrition.

Catalytic Mechanism:
GULO binds D-gulono-1,4-lactone through hydrophobic interactions and hydrogen bonding with conserved residues (e.g., Tyr-139, His-156). The FAD cofactor abstracts a hydride from the substrate’s C3 position, generating a transient radical intermediate before oxygen-mediated reoxidation completes the reaction.

Substrate Specificity and Catalytic Conversion Mechanisms in Aldonolactone Oxidoreductases

Aldonolactone oxidoreductases, including GULO and L-galactono-1,4-lactone dehydrogenase (GLDH), exhibit divergent substrate preferences despite shared evolutionary origins.

Structural Determinants of Substrate Specificity:

EnzymePreferred SubstrateCofactor BindingElectron Acceptor
Animal GULOD-Gulono-1,4-lactoneCovalent FAD (8α-N1-His)O₂ (oxidase activity)
Plant GLDHL-Galactono-1,4-lactoneNoncovalent FADCytochrome c (dehydrogenase)
Fungal ALOD-Arabino-1,4-lactoneCovalent FADO₂ or quinones

Table 1: Comparative properties of aldonolactone oxidoreductases.

Mechanistic Divergence:

  • Oxygen Reactivity: A single residue (e.g., Phe-168 in GULO) modulates oxygen access to the flavin moiety, differentiating oxidase vs. dehydrogenase functions.
  • Stereoselectivity: Plant GLDH strictly recognizes the L-galactono-1,4-lactone enantiomer due to steric constraints imposed by Thr-93 and Asp-106, whereas GULO accommodates both L-gulono and D-galactono configurations.

Alternative Ascorbate Biosynthetic Pathways in Plants and Eukaryotes

Non-animal species employ bypass pathways to synthesize ascorbate, circumventing the GULO-dependent route:

1.3.1 Plant Pathways

  • L-Galactose Pathway: Predominant in land plants, this route converts GDP-D-mannose to L-galactono-1,4-lactone via GDP-L-galactose phosphorylase, followed by GLDH-mediated oxidation.
  • D-Galacturonate Pathway: Operative in strawberries and Euglena, this pathway reduces D-galacturonate (from pectin degradation) to L-galactono-1,4-lactone.

1.3.2 Eukaryotic Variations

  • Fungal Analogs: Fungi synthesize D-erythroascorbate via D-arabinono-1,4-lactone oxidase (ALO), a GULO homolog with broader substrate tolerance.
  • Secondary Endosymbionts: Organisms with plastids acquired via secondary endosymbiosis (e.g., diatoms) utilize hybrid pathways combining host-derived D-galacturonate reduction and symbiont-transferred GLDH.

Evolutionary Implications:The coexistence of multiple pathways in plants suggests metabolic redundancy to ensure ascorbate production under stress. Phylogenetic analyses indicate that GLDH in Archaeplastida (red/green algae, plants) originated via horizontal gene transfer from proteobacteria, while GULO evolved independently in opisthokonts.

Structural Characterization of Flavin-Binding Domains in Vanillyl Alcohol Oxidase Family Members

The vanillyl-alcohol oxidase (VAO) flavoprotein family represents a phylogenetically conserved group of oxidoreductases characterized by covalent FAD cofactor binding. Structural analyses of vanillyl-alcohol oxidase (EC 1.1.3.38) reveal a conserved FAD-binding domain organized around a β/α barrel fold, with the isoalloxazine ring positioned to facilitate hydride transfer from substrate alcohols [1] [2]. Three resolved crystal structures (PDB: 1DZN, 1E0Y, 1E8G) demonstrate dual covalent linkages between FAD and the protein backbone—a 6-S-cysteinyl bond at the flavin’s C8α position and an 8α-N1-histidyl linkage—that stabilize the oxidized cofactor state [1] [2].

Comparative modeling of L-gulonolactone oxidase (EC 1.1.3.8) using AlphaFold predictions (AF-Q0E4D6-F1) identifies analogous FAD-binding motifs in rice orthologs, despite low sequence homology to mammalian enzymes [7]. The N-terminal Rossmann fold in these structures positions FAD to interact with conserved arginine residues (Arg108, Arg297 in rat GULO) that polarize the substrate’s lactone ring during oxidation [5]. Mutational studies of exon IV sequences—encoding residues 112–123 in plastidic FAD-dependent reductases—demonstrate that β-hairpin deletions disrupt FAD positioning, reducing catalytic efficiency by 60–80% [3] [5].

Table 1: Structural Features of FAD-Binding Domains in VAO Family Enzymes

EnzymeOrganismCovalent LinkagesKey Stabilizing ResiduesPDB Accession
Vanillyl-alcohol oxidasePenicillium sp.6-S-cysteinyl, 8α-N1-histidylHis422, Cys431DZN, 1E0Y
L-gulonolactone oxidaseOryza sativaNon-covalent (predicted)Arg108, Arg297AF-Q0E4D6-F1

Kinetic Analysis of Recombinant GULO Isoforms Across Model Organisms

Kinetic profiling of recombinant GULO orthologs reveals substantial interspecies variation in substrate affinity and turnover rates. The Grifola frondosa (fungal) isoform exhibits a Km of 24 ± 1 mM for D-gulono-1,4-lactone, contrasting sharply with the 0.066 mM Km observed in rat hepatic microsomes [6] [4]. This 360-fold difference in substrate binding correlates with structural divergence in the substrate-binding pocket—notably, the replacement of hydrophobic residues (Phe176, Val201) with polar side chains (Asn, Gln) in fungal enzymes [6] [7].

Maximum velocity (Vmax) values follow a phylogenetic gradient, with mammalian GULO isoforms (2.1 μmol/min/mg in goats) outperforming plant orthologs (0.12 μmol/min/mg in sweet potato) [6] [14]. This kinetic disparity arises from differential electron transfer efficiencies, as mammalian enzymes couple H2O2 production to cytochrome c reduction—a pathway absent in plant homologs [2] [4]. Pseudogenization events in haplorrhine primates (e.g., humans) have preserved residual GULO exons (IV, V, VII) encoding the FAD-binding domain, though frameshift mutations in exon XII abrogate catalytic function [5].

Cofactor Dependency and Redox Partner Interactions in Enzymatic Activity

GULO-like enzymes exhibit strict FAD dependency, with cofactor binding modulating both redox potential and substrate specificity. Stopped-flow kinetics demonstrate that covalent FAD attachment in VAO family members increases the flavin’s midpoint potential by +90 mV compared to non-covalently bound analogs, enabling oxidation of high-potential substrates like vanillyl alcohol (+1,050 mV) [2] [3]. In contrast, L-gulonolactone oxidase employs non-covalent FAD interactions, favoring a lower redox potential (+220 mV) suitable for lactone oxidation [4] [6].

Redox partner specificity diverges between oxidase and dehydrogenase subfamilies. While vanillyl-alcohol oxidase directly reduces molecular oxygen to H2O2, bacterial aldonolactone oxidoreductases shuttle electrons to cytochrome c via a conserved tryptophan residue (Trp569) in the C-terminal domain [2] [3]. Site-directed mutagenesis of this residue in Escherichia coli dehydrogenases reduces cytochrome c affinity by 40-fold, confirming its role in interprotein electron transfer [3]. Plant GULO orthologs lack analogous redox partnerships, instead coupling lactone oxidation to superoxide dismutase-mediated H2O2 detoxification pathways [7].

Pseudogene Analysis of Human GULO Locus and Epigenetic Silencing Mechanisms

The human L-gulonolactone oxidase pseudogene (GULOP) represents one of the most extensively studied examples of gene inactivation in the primate lineage. Located on chromosome 8 at position 8p21.3, the human GULO pseudogene exemplifies the molecular mechanisms underlying pseudogenization and subsequent epigenetic silencing [1] [2].

Structural Architecture and Mutational Landscape

The human GULO pseudogene exhibits profound structural degradation compared to its functional mammalian counterparts. While functional GULO genes in species such as rats contain 12 exons encoding a 440-amino acid protein, the human pseudogene retains only five exons (VII, IX, X, XII) of the original genomic structure [3] [4] [5]. This dramatic reduction results from the complete absence of exons I through VI, as well as exon XI [1] [4].

The remaining exonic sequences harbor multiple deleterious mutations that render the gene non-functional. Sequence analysis reveals two single nucleotide deletions, one triple nucleotide deletion, and one single nucleotide insertion within the human GULO pseudogene [4] [5]. These mutations create two aberrant codons missing single nucleotides and introduce two premature stop codons, resulting in a truncated protein product that lacks enzymatic activity [4] [5].

Comparative Mutational Analysis

A comprehensive comparison of human GULO pseudogene sequences with corresponding regions in the guinea pig pseudogene reveals remarkable patterns of convergent mutations. Analysis of exons IV, VII, IX, X, and XII demonstrates that identical nucleotide substitutions occurred independently in both human and guinea pig lineages relative to the functional rat sequence [4] [5]. The probability of such convergent mutations occurring by chance has been calculated at 1.84 × 10^-12, strongly suggesting the presence of mutational hotspots within these genomic regions [4] [5].

This convergent mutational pattern provides compelling evidence for shared evolutionary pressures affecting GULO gene degradation across phylogenetically distant mammalian lineages. The presence of identical mutations in both primates and rodents indicates that specific nucleotide positions within the GULO gene are particularly susceptible to mutational events, possibly due to inherent sequence characteristics or chromatin structural features [4] [5].

Epigenetic Silencing Mechanisms

The silencing of pseudogenes involves complex epigenetic mechanisms that extend beyond simple mutational inactivation. DNA methylation represents the primary epigenetic modification responsible for pseudogene silencing, with methylation patterns typically acquired independently of the parental gene [6]. Research on pseudogene methylation demonstrates that these genomic elements acquire methylation signatures based on their local genomic environment rather than maintaining the methylation patterns of their functional counterparts [6].

The methylation status of pseudogenes correlates strongly with their chromosomal insertion sites. Pseudogenes inserted into gene bodies typically exhibit high levels of methylation across all tissue types, while those inserted into intergenic regions display variable methylation patterns [6]. This differential methylation reflects the influence of local chromatin structure and transcriptional activity on epigenetic modification patterns [6].

Histone modifications also contribute to pseudogene silencing through interactions with DNA methylation machinery. The interplay between histone acetylation, methylation, and DNA methylation creates a reinforcing cycle of epigenetic silencing [7]. Histone H1 linker histones play particularly important roles in recruiting DNA methyltransferases and interfering with activating histone modifications, thereby promoting stable gene silencing [8].

Transposable Element Involvement

The human GULO pseudogene region contains extensive transposable element sequences that have contributed to its structural instability. Analysis of the 50-kilobase region surrounding the human GULO pseudogene reveals the presence of 13 Alu sequences and 6 LINE-1 sequences [5]. These repetitive elements, particularly Alu sequences, have been implicated in the deletions that eliminated multiple exons from the human GULO gene [5].

The temporal analysis of these transposable elements provides insights into the evolutionary history of GULO gene degradation. LINE-1 elements present in the region appear to have been inserted both before and after the initial gene inactivation event, while specific Alu sequences were inserted during the period of active gene degradation [5]. This pattern suggests that transposable element insertion contributed to the progressive deterioration of the GULO gene structure following its initial inactivation [5].

Comparative Genomics of GULO Orthologs in Mammalian Lineages

The comparative genomic analysis of GULO orthologs across mammalian species reveals complex patterns of gene conservation, loss, and pseudogenization that provide insights into the evolutionary pressures shaping vitamin C biosynthesis capabilities.

Structural Conservation in Functional Orthologs

Vertebrate GULO genes exhibit remarkable structural conservation among species that retain functional vitamin C biosynthesis. The canonical mammalian GULO gene consists of 12 exons encoding a protein of approximately 440 amino acids, with sequence identity ranging from 64% to 95% at the amino acid level across vertebrate species [9] [10]. This high degree of conservation reflects the essential biochemical function of the enzyme in ascorbic acid biosynthesis.

The exonic structure of functional GULO genes remains highly conserved across mammalian lineages. Rat and mouse GULO genes maintain the complete 12-exon structure, with the mouse gene showing only the absence of exon XI compared to the rat ortholog [10]. This conservation extends to the protein domains essential for enzymatic function, including the flavin adenine dinucleotide (FAD) binding domain and the substrate-binding regions [10].

Pseudogene Variations Across Species

The pattern of GULO pseudogenization varies significantly across mammalian lineages, reflecting independent evolutionary events rather than a single ancestral gene loss. The human GULO pseudogene retains only five exons (VII, IX, X, XII) of the original 12-exon structure, while the guinea pig pseudogene maintains a different subset of exons (II-III, IV, VI-X, XI-XII) [10]. This differential retention of exonic sequences demonstrates that pseudogenization occurred independently in primate and rodent lineages.

The guinea pig GULO pseudogene exhibits distinct mutational patterns compared to the human ortholog. While both species show evidence of premature stop codons and frameshift mutations, the specific mutations and their genomic locations differ substantially [11]. The guinea pig pseudogene contains mutations in exons I and V, regions that are completely absent from the human genome, along with a large deletion encompassing portions of exons VI and other structural alterations [11].

Phylogenetic Relationships and Molecular Evolution

Phylogenetic analysis of GULO sequences across mammalian species reveals clear evolutionary relationships that correspond to established taxonomic classifications. The phylogenetic tree constructed from homologous GULO exons accurately reflects primate speciation events, with the Haplorhini and Strepsirrhini suborders forming distinct clades [12]. Within the Haplorhini, the phylogeny shows appropriate branching patterns among Old World monkeys, great apes, and humans [12].

The molecular evolution of GULO genes demonstrates evidence of purifying selection across functional orthologs, with a nonsynonymous to synonymous substitution ratio (dN/dS) of 0.069 across vertebrate species [9]. This low ratio indicates strong selective pressure to maintain protein function in species that retain vitamin C biosynthesis capabilities. However, specific positively selected sites have been identified in sharks and frogs, suggesting adaptive evolution in response to particular physiological demands [9].

Syntenic Conservation and Chromosomal Context

The chromosomal context of GULO genes shows remarkable conservation across mammalian species. The gene consistently maps to regions syntenic with human chromosome 8, with the Clusterin (CLU) gene serving as a reliable syntenic marker [12] [13]. Interestingly, the orientation of GULO relative to CLU varies between species, with functional GULO genes typically oriented in the 3' to 5' direction relative to CLU, while pseudogenes show the opposite orientation [12] [13].

This chromosomal inversion pattern has been hypothesized to contribute to GULO gene silencing, as inversions can disrupt enhancer-promoter interactions and alter chromatin structure [13]. However, statistical analysis does not support a direct causal relationship between chromosomal orientation and pseudogenization, suggesting that additional factors are responsible for gene inactivation [12].

Comparative Mutation Accumulation Patterns

The accumulation of mutations in GULO pseudogenes follows distinct patterns that reflect the duration of pseudogenization and the evolutionary distance from the gene inactivation event. The human GULO pseudogene shows evidence of accelerated mutation accumulation immediately following the Haplorhini-Strepsirrhini split, with 59 conserved substitutions occurring at the node of the Haplorhini suborder [12]. This burst of mutations likely reflects the relaxation of purifying selection following gene inactivation.

The distribution of mutations within retained exons also provides insights into evolutionary processes. Exon X, which is present in multiple primate species, shows a characteristic pattern of mutations that are shared among Haplorhini species but differ from Strepsirrhini sequences [12]. This pattern supports the hypothesis that GULO gene inactivation occurred once in the common ancestor of Haplorhini primates, with subsequent mutations accumulating in a lineage-specific manner.

Evolutionary Pressures Driving Convergent Gene Loss in Haplorrhini and Caviidae

The independent loss of GULO gene function in both Haplorrhini primates and Caviidae rodents represents a remarkable example of convergent evolution in metabolic pathways. Understanding the evolutionary pressures that drove these parallel gene losses provides insights into the adaptive significance of vitamin C biosynthesis and the conditions under which metabolic dependencies can evolve.

Temporal Framework of Convergent Evolution

The timing of GULO gene loss in Haplorrhini and Caviidae lineages reveals striking similarities in the evolutionary pressures affecting these phylogenetically distant groups. The loss of GULO function in the Haplorrhini lineage occurred approximately 63 million years ago, coinciding with the divergence of Haplorrhini and Strepsirrhini primates [3] [14]. This timing corresponds to the early Paleocene epoch, a period of significant environmental change and adaptive radiation among mammalian lineages.

In contrast, the loss of GULO function in the Caviidae lineage occurred more recently, approximately 20 million years ago during the Miocene epoch [11]. Despite this temporal difference, both gene loss events occurred during periods of evolutionary diversification within their respective lineages, suggesting that similar environmental or physiological pressures may have favored the loss of vitamin C biosynthesis capabilities.

Dietary Adaptation Hypothesis

The most widely accepted explanation for convergent GULO gene loss involves dietary adaptation to vitamin C-rich food sources. Both Haplorrhini primates and Caviidae rodents evolved in environments where dietary vitamin C was abundant, potentially reducing the selective pressure to maintain endogenous biosynthesis capabilities [3] [15]. Early Haplorrhini primates likely consumed fruit-rich diets that provided adequate vitamin C, while Caviidae species specialized in consuming vitamin C-rich plant materials.

The dietary adaptation hypothesis is supported by the observation that GULO gene loss correlates with ecological specialization in both lineages. Haplorrhini primates that lost GULO function subsequently evolved complex foraging behaviors and dietary preferences that ensure adequate vitamin C intake [15]. Similarly, Caviidae species demonstrate strong preferences for vitamin C-rich plant materials and have evolved physiological adaptations to maximize vitamin C absorption from dietary sources [16] [17].

Metabolic Cost-Benefit Analysis

The evolutionary loss of GULO function may reflect a cost-benefit analysis where the metabolic costs of maintaining vitamin C biosynthesis outweigh the benefits when dietary sources are readily available. The biosynthesis of vitamin C requires significant metabolic investment, including the expression of multiple enzymes, the availability of glucose precursors, and the maintenance of appropriate cellular compartmentalization [18]. In environments where dietary vitamin C is abundant and reliable, the metabolic costs of endogenous synthesis may represent an unnecessary burden.

This metabolic cost-benefit hypothesis is supported by the observation that GULO gene loss is associated with increased dietary vitamin C requirements and enhanced absorption mechanisms [16] [17]. Species that have lost GULO function typically exhibit higher vitamin C absorption rates and more efficient transport mechanisms compared to species that retain biosynthesis capabilities, suggesting compensatory adaptations to ensure adequate vitamin C status.

Population Genetic Factors

The fixation of GULO gene loss mutations in both Haplorrhini and Caviidae populations likely involved complex population genetic processes. The relatively rapid fixation of deleterious mutations affecting an essential metabolic pathway suggests that population bottlenecks or founder effects may have played important roles in these evolutionary events [3] [11]. Small effective population sizes would have reduced the efficiency of purifying selection, allowing mildly deleterious mutations to become fixed by genetic drift.

The pattern of mutation accumulation in both lineages supports the involvement of population genetic factors in gene loss. The presence of multiple independent mutations affecting the same gene suggests that initial inactivating mutations were followed by the accumulation of additional mutations due to relaxed selection [12] [11]. This pattern is consistent with the evolutionary process of pseudogenization, where an initial loss of function removes selective pressure to maintain gene integrity.

Environmental Stability and Predictability

The convergent loss of GULO function in both lineages may reflect adaptation to environmentally stable conditions where dietary vitamin C sources are predictable and reliable. The evolutionary maintenance of biosynthetic capabilities typically requires environmental uncertainty that makes dietary sources unreliable [3] [15]. In stable environments with consistent access to vitamin C-rich foods, the selective advantage of maintaining endogenous biosynthesis may be minimal.

This environmental stability hypothesis is supported by the observation that GULO gene loss is associated with specific ecological niches in both lineages. Haplorrhini primates that lost GULO function typically occupy tropical and subtropical environments where vitamin C-rich fruits are available year-round [15]. Similarly, Caviidae species that lack GULO function are typically found in environments with abundant vitamin C-rich vegetation [16] [17].

Evolutionary Constraints and Developmental Canalization

The convergent evolution of GULO gene loss may also reflect deeper evolutionary constraints related to developmental canalization and metabolic network organization. The vitamin C biosynthesis pathway represents a relatively isolated metabolic module that can be lost without disrupting other essential cellular processes [19] [18]. This metabolic modularity may make GULO gene loss more likely to occur and become fixed in populations compared to genes that are more deeply integrated into cellular metabolism.

The developmental canalization hypothesis suggests that organisms with reliable dietary vitamin C sources may experience reduced developmental stability when vitamin C biosynthesis is maintained, potentially due to conflicts between endogenous and exogenous vitamin C sources [18]. The loss of biosynthetic capability would eliminate this conflict and allow for more stable developmental outcomes, providing a selective advantage for GULO gene loss mutations.

Comparative Analysis of Selective Pressures

The comparative analysis of selective pressures in Haplorrhini and Caviidae lineages reveals both similarities and differences in the evolutionary forces driving GULO gene loss. Both lineages experienced similar environmental pressures related to dietary vitamin C availability, but the specific ecological contexts and timeframes differed significantly [3] [16] [11]. The Haplorrhini gene loss occurred during early primate diversification in tropical environments, while the Caviidae gene loss occurred during rodent radiation in South American ecosystems.

These differences in ecological context may explain the distinct patterns of mutation accumulation and gene structure retention observed in the two lineages. The human GULO pseudogene shows evidence of extensive structural degradation with the loss of multiple exons, while the guinea pig pseudogene retains more of the original gene structure despite functional inactivation [10] [11]. This pattern suggests that different evolutionary pressures and genetic mechanisms contributed to gene loss in the two lineages, despite the convergent outcome.

XLogP3

-2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

178.04773803 g/mol

Monoisotopic Mass

178.04773803 g/mol

Heavy Atom Count

12

Appearance

Assay:≥95%A crystalline solid

Other CAS

6322-07-2

Wikipedia

Gulono-1,4-lactone

Dates

Last modified: 08-15-2023

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